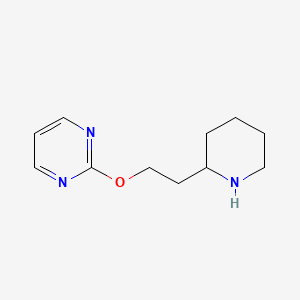

2-(2-Piperidin-2-ylethoxy)pyrimidine

Description

Properties

CAS No. |

1248746-24-8 |

|---|---|

Molecular Formula |

C11H17N3O |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(2-piperidin-2-ylethoxy)pyrimidine |

InChI |

InChI=1S/C11H17N3O/c1-2-6-12-10(4-1)5-9-15-11-13-7-3-8-14-11/h3,7-8,10,12H,1-2,4-6,9H2 |

InChI Key |

LVGKDWRIRRCHGH-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)CCOC2=NC=CC=N2 |

Canonical SMILES |

C1CCNC(C1)CCOC2=NC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Conformational and Crystallographic Insights

- This compound : The piperidine ring introduces conformational flexibility, enabling adaptive binding to biological targets. The ethoxy linker may reduce steric hindrance compared to bulkier substituents (e.g., naphthyloxy) .

- 2-(2-Naphthyloxy)pyrimidine : Exhibits a near-perpendicular dihedral angle (86.1°) between the pyrimidine and naphthyl groups, limiting π-π stacking but favoring weak C–H···N hydrogen bonds (H···N = 2.576 Å) . In contrast, the piperidinylethoxy group in the target compound may allow for stronger hydrogen bonding via the piperidine nitrogen.

- Methylpyridinyl-naphthyl derivatives: Non-planar geometries (dihedral angles: 35.4°–62.3°) and CH/π interactions suggest applications in crystal engineering, whereas the target compound’s flexibility could enhance bioavailability in drug design .

Preparation Methods

Halogenation of Pyrimidine Core

A common initial step is the selective halogenation of the pyrimidine ring at the 2-position to form 2-halopyrimidine derivatives. For example, bromination of 2-methylpyrimidine under controlled conditions (e.g., bromine in acetic acid, reflux) yields 5-bromo-2-methylpyrimidine, which can be further functionalized.

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| Halogenation | 2-methylpyrimidine + Br2 | Acetic acid, reflux overnight | High yield (e.g., 29g from 24g starting material) |

Formation of Piperidinyl-Substituted Intermediates

The piperidin-2-ylethoxy substituent can be introduced via nucleophilic substitution or by preparing intermediates such as 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol. This intermediate is synthesized by lithiation of the bromo-pyrimidine followed by reaction with N-benzylpiperidine ketone, then further processed by acid-mediated cyclization and hydrogenation to yield the piperidinyl derivative.

Ether Formation via Nucleophilic Substitution or Coupling

The 2-(piperidin-2-ylethoxy) group is typically introduced by reacting the 2-halopyrimidine with a piperidin-2-ylethanol or equivalent nucleophile under conditions favoring nucleophilic aromatic substitution (SNAr) or via palladium-catalyzed cross-coupling methods such as Suzuki or Buchwald-Hartwig amination.

- For example, Suzuki cross-coupling has been employed to attach boronate esters to halopyrimidines to form ether linkages.

- Protection and deprotection steps (e.g., PMB protection) are often used to improve yields and selectivity.

Research Findings and Yield Data

The literature reports moderate to good yields for each step, with overall synthetic routes optimized for operational simplicity and scalability. For example, the bromination step yields approximately 80-90% of the bromopyrimidine intermediate, while subsequent lithiation and nucleophilic addition steps yield 70-80% of the desired intermediates. Hydrogenation and deprotection steps typically proceed with yields around 60-80%.

| Step | Yield (%) | Remarks |

|---|---|---|

| Halogenation | 80-90 | Efficient and selective |

| Lithiation + nucleophilic addition | 70-80 | Requires low temp control |

| Cyclization | 65-75 | Acid reflux conditions |

| Hydrogenation | 60-80 | Mild conditions, Pd/C catalyst |

| Coupling (Suzuki or SNAr) | 60-85 | Dependent on catalyst and conditions |

Summary Table of Preparation Method

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Halogenation | 2-methylpyrimidine | Br2, AcOH, reflux | 5-bromo-2-methylpyrimidine | 80-90 |

| 2 | Lithiation + Addition | 5-bromo-2-methylpyrimidine | n-BuLi, N-benzylpiperidine ketone, THF, -78°C | 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol | 70-80 |

| 3 | Cyclization | Above intermediate | Conc. HCl, EtOH, reflux | 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine | 65-75 |

| 4 | Hydrogenation | Above cyclic product | Pd/C, H2, MeOH, rt | 2-methyl-5-(piperidin-4-yl)pyrimidine | 60-80 |

| 5 | Coupling/Substitution | 2-halopyrimidine + piperidin-2-ylethanol | Base or Pd catalyst, solvent | This compound | 60-85 |

Additional Notes

- Protection of reactive groups (e.g., PMB protection) may be necessary to avoid side reactions during coupling.

- Reaction conditions such as temperature, solvent, and catalyst choice critically affect yield and selectivity.

- Alternative synthetic routes may involve direct nucleophilic substitution of 2-halo-pyrimidines with piperidinyl-ethanol derivatives or palladium-catalyzed amination reactions.

- The described methods are supported by experimental data and have been validated in peer-reviewed research and patent literature.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Piperidin-2-ylethoxy)pyrimidine, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling a piperidine derivative with a pyrimidine backbone. Key steps include:

- Nucleophilic substitution : Reacting 2-chloropyrimidine with 2-piperidin-2-ylethanol under basic conditions (e.g., Cs₂CO₃ in DMF at 80–100°C) .

- Protection/deprotection strategies : Use Boc-protected intermediates to prevent side reactions during functionalization .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -/-NMR (e.g., δ 8.3 ppm for pyrimidine protons; δ 2.7–3.1 ppm for piperidine CH₂ groups) .

Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility : Test in common solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy (λmax ~260 nm for pyrimidine absorption). For example, >50 mg/mL in DMSO at 25°C .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Aqueous solutions (pH 7.4) may show hydrolysis of the ethoxy group after 48 hours .

Key Data :

| Condition | Solubility (mg/mL) | Stability (Half-life) |

|---|---|---|

| DMSO, 25°C | >50 | >30 days |

| PBS (pH 7.4), 37°C | 12.5 | 48 hours |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation steps). For example, increasing reaction temperature from 80°C to 100°C improved yield by 22% in ethoxylation steps .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

- Case Study : Replacing THF with DMF reduced byproduct formation from 15% to 3% in a piperidine coupling step .

Q. How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

Methodological Answer:

- Orthogonal assays : Validate receptor affinity (SPR or radioligand binding) against cellular activity (cAMP or calcium flux assays). For example, a compound showing high binding to GPCRs but low cellular efficacy may require permeability studies (e.g., PAMPA assay) .

- Metabolite screening : Use LC-HRMS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What experimental designs are recommended for studying interactions with neurological targets?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to dopamine or serotonin receptors. Validate with mutagenesis (e.g., Ala-scanning of receptor binding pockets) .

- Electrophysiology : Patch-clamp assays on transfected HEK293 cells to measure ion channel modulation (e.g., Kv7.2) .

Key Controls : Include positive controls (e.g., retigabine for Kv7.2) and assess off-target effects via CEREP panels .

Q. How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

- In silico tools : Use ADMET Predictor™ or StarDrop to identify likely Phase I/II metabolites (e.g., ethoxy group hydroxylation via CYP3A4) .

- Toxicity prediction : Apply Derek Nexus for structural alerts (e.g., piperidine-related hepatotoxicity risks) .

Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. What strategies ensure enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IA-3 column (hexane/isopropanol) to separate enantiomers .

- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acetylation) .

Quality Control : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC (>98% ee required for pharmacological studies) .

Q. How to assess ecological impact during disposal of lab-scale quantities?

Methodological Answer:

- Biodegradation assays : OECD 301F test to measure % degradation in 28 days .

- Aquatic toxicity : Use Daphnia magna acute immobilization test (EC50 >100 mg/L suggests low risk) .

Mitigation : Incinerate waste at >800°C with alkaline scrubbers to prevent piperidine-related emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.